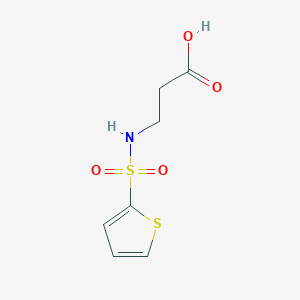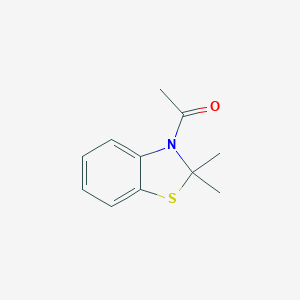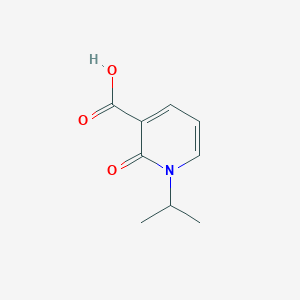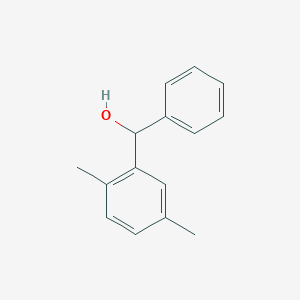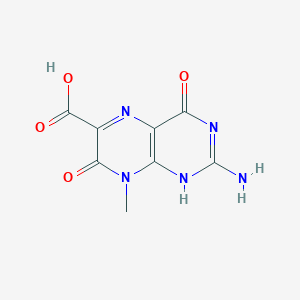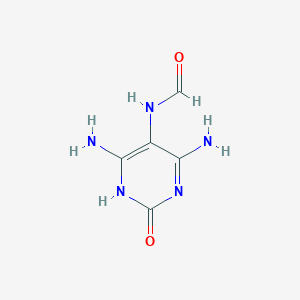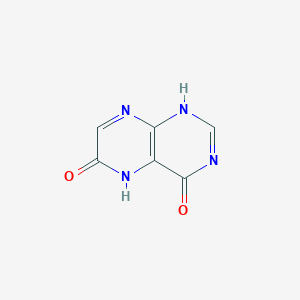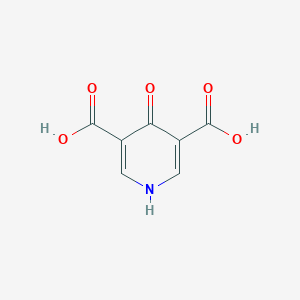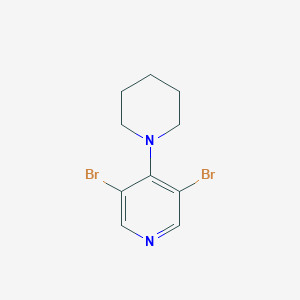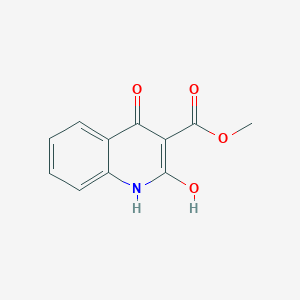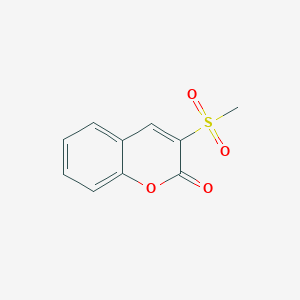
3-(methylsulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylsulfonyl)-2H-chromen-2-one is a chemical compound with the molecular formula C10H8O4S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylsulfonyl)-2H-chromen-2-one typically involves the sulfonylation of chromen-2-one derivatives. One common method includes the reaction of chromen-2-one with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(methylsulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions
Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted chromen-2-one compounds .
Wissenschaftliche Forschungsanwendungen
3-(methylsulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(methylsulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
- 3-Methylsulfonylcoumarin
- 3-Methylsulfonylbenzopyran
- 3-Methylsulfonylflavone
Comparison: Compared to these similar compounds, 3-(methylsulfonyl)-2H-chromen-2-one is unique due to its specific structural features and reactivity. Its sulfonyl group provides distinct chemical properties, making it a valuable compound for various applications. Additionally, its potential biological activities set it apart from other related compounds .
Eigenschaften
CAS-Nummer |
872285-34-2 |
|---|---|
Molekularformel |
C10H8O4S |
Molekulargewicht |
224.23g/mol |
IUPAC-Name |
3-methylsulfonylchromen-2-one |
InChI |
InChI=1S/C10H8O4S/c1-15(12,13)9-6-7-4-2-3-5-8(7)14-10(9)11/h2-6H,1H3 |
InChI-Schlüssel |
JFFGMXVRZVMCDN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC2=CC=CC=C2OC1=O |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=CC=CC=C2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


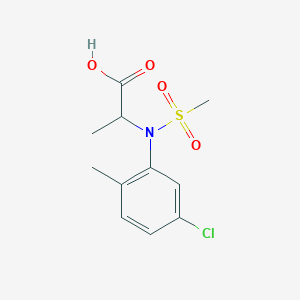
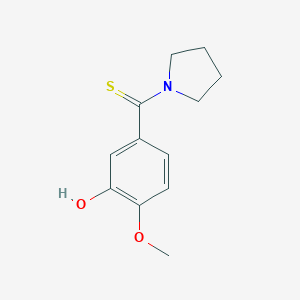
![3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B351266.png)
